REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([C:15]([F:18])([F:17])[F:16])[CH:13]=[O:14])=[CH:8][CH:7]=1)[CH3:4]>C(O)C>[CH2:3]([O:5][C:6]1[CH:7]=[CH:8][C:9]([CH:12]([C:15]([F:16])([F:17])[F:18])[CH2:13][OH:14])=[CH:10][CH:11]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
2-(4ethoxyphenyl)-3,3,3-trifluoropropanal
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)C(C=O)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature for 4hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with dilute HCl and saturated sodium chloride solution successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)C(CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |